molecular formula C13H16N2O3 B1291247 Ethyl 2-(4-oxopiperidin-1-yl)nicotinate CAS No. 1016524-78-9

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Cat. No. B1291247
M. Wt: 248.28 g/mol
InChI Key: OOSABENBRYYUSW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a chemical compound that is derived from nicotinic acid. The synthesis of related ethyl nicotinate esters has been explored to provide insights into the chemical properties and potential applications of such compounds.

Synthesis Analysis

The synthesis of alkyl-substituted ethyl nicotinates, which are structurally related to Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, has been reported using 3-cyanopyridones as starting materials. These compounds were converted to 2-bromo-3-cyanopyridines with phosphorus tribromide and subsequently debrominated to 3-cyanopyridines with zinc dust in ethanolic acetic acid. The nitrile function was hydrolyzed, and the resulting nicotinic acid hydrochlorides were esterified to yield the ethyl nicotinates .

Molecular Structure Analysis

While the specific molecular structure analysis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is not provided in the given papers, the synthesis process described for related compounds suggests that the molecule would consist of a nicotinate ester linked to a piperidinone ring. The presence of the ester functional group and the piperidinone moiety would influence the chemical reactivity and interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related ethyl nicotinate esters include bromination, debromination, hydrolysis, and esterification . These reactions are typical in organic synthesis and are used to introduce or modify functional groups within a molecule to achieve the desired chemical structure.

Physical and Chemical Properties Analysis

Relevant Case Studies

Although no direct case studies on Ethyl 2-(4-oxopiperidin-1-yl)nicotinate are provided, research on 2-ethylpyridine, a structurally related compound, has shown that it can cause mitochondrial damage in human retinal pigment epithelial cells. This study indicates that similar compounds may have significant biological effects and could be relevant in the context of smoking-related diseases such as age-related macular degeneration .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a compound that lies within the broader class of nicotinic acid derivatives, which have various applications in scientific research and industry. While the direct studies specifically targeting Ethyl 2-(4-oxopiperidin-1-yl)nicotinate might be limited, insights into its applications can be gleaned from research on related compounds and derivatives. For example, nicotinic acid derivatives have been explored for their potential in industrial applications, particularly in the context of green chemistry, where the search for ecological methods of production is paramount (Lisicki, Nowak, & Orlińska, 2022). Such derivatives are crucial in the synthesis of pharmaceuticals and fine chemicals, demonstrating the versatility and importance of nicotinic acid and its esters in scientific research.

Retinoprotective Effects

Research on closely related compounds, such as 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has revealed significant pharmacological potential, including retinoprotective effects. A study demonstrated that this compound effectively prevented ischemic injuries in the retina, suggesting its utility in therapies aimed at improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020). This highlights the potential therapeutic applications of nicotinic acid derivatives in ophthalmology.

Antagonistic Effects on P2Y12 Receptor

Another area of interest is the investigation of nicotinic acid derivatives as antagonists of the P2Y12 receptor, which is a crucial target in antiplatelet therapies. Ethyl nicotinates, as part of this family, have shown promise in this regard, although challenges related to in vivo clearance due to ethyl ester hydrolysis were noted. The exploration of bioisosteres to replace the ethyl ester functionality suggests ongoing efforts to optimize the pharmacokinetic profiles of these compounds for better therapeutic outcomes (Bach et al., 2013).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, underlines the importance of ethyl 2-(4-oxopiperidin-1-yl)nicotinate and related compounds in the creation of intermediates for pharmaceuticals like the anticoagulant apixaban. The precision in their synthesis and the absence of detectable impurities are crucial for the development of effective therapeutic agents (Wang et al., 2017).

Safety And Hazards

The safety data sheet for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate suggests that it may form combustible dust concentrations in air and cause skin and eye irritation . It is recommended to handle with care, wear protective gloves/clothing/eye protection/face protection, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)11-4-3-7-14-12(11)15-8-5-10(16)6-9-15/h3-4,7H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSABENBRYYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640747
Record name Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

CAS RN

1016524-78-9
Record name Ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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